molecular formula Ga3Zr2 B14447632 CID 78066488

CID 78066488

Cat. No.: B14447632
M. Wt: 391.62 g/mol
InChI Key: MENQPKOZYCEWSX-UHFFFAOYSA-N
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Description

CID 78066488 (PubChem Compound Identifier 78066488) is a chemical compound cataloged in the PubChem database. The term "CID" in the provided materials predominantly refers to "chemotherapy-induced diarrhea" (e.g., ) or general PubChem identifiers for unrelated compounds (e.g., ).

Properties

Molecular Formula

Ga3Zr2

Molecular Weight

391.62 g/mol

InChI

InChI=1S/3Ga.2Zr

InChI Key

MENQPKOZYCEWSX-UHFFFAOYSA-N

Canonical SMILES

[Ga].[Ga].[Ga].[Zr].[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound CID 78066488 involves specific reaction conditions and reagents. The preparation methods typically include a series of steps such as acidification, neutralization, and digestion. These steps are crucial for obtaining the desired compound with high purity and yield .

Industrial Production Methods: In industrial settings, the production of compound this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The use of advanced techniques and equipment helps in maintaining the quality and reproducibility of the compound.

Chemical Reactions Analysis

Types of Reactions: Compound CID 78066488 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: The reactions involving compound this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents, while reduction reactions may require reducing agents. The conditions such as temperature, pressure, and solvent choice play a significant role in the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of compound this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.

Scientific Research Applications

Compound CID 78066488 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it plays a role in studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals .

Mechanism of Action

Comparison with Other Compounds: Compound CID 78066488 is compared with other similar compounds to highlight its uniqueness. The comparison involves analyzing its structure, properties, and applications. Similar compounds may include those with analogous chemical structures or similar biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of specific data on CID 78066488, a comparative analysis cannot be performed using the provided evidence. However, the following general principles and examples from analogous studies are relevant:

Structural and Functional Comparisons

  • Example 1 : CID 46907796 (a compound studied for Nrf2 inhibition) shares structural motifs with ChEMBL 1724922 and ChEMBL 1711746, such as aromatic rings and hydroxyl groups, which are critical for binding affinity .
  • Example 2: In Hibiscus sabdariffa, compounds like chlorogenic acid (CID 1794427) and quercetin (CID 5280343) exhibit distinct bioactivity profiles despite structural similarities (e.g., phenolic hydroxyl groups). Chlorogenic acid is linked to antioxidant effects, while quercetin shows anti-inflammatory properties .

Pharmacokinetic and Pharmacodynamic Data

Compound (CID) Bioactivity Key Findings Reference
Quercetin (5280343) Antioxidant, anti-inflammatory Reduces oxidative stress markers (e.g., TNF-α) in preclinical models .
Chlorogenic acid (1794427) Antidiabetic, hepatoprotective Inhibits glucose absorption in the gut; modulates lipid metabolism .
CID 46907796 Nrf2 pathway inhibition IC₅₀ values: 4.908 μM (AC5000.4136), comparable to ChEMBL analogs .

Methodological Insights

  • Mass Spectrometry: Techniques like LC-ESI-MS with in-source CID (collision-induced dissociation) differentiate structural isomers (e.g., ginsenosides Rf and pseudoginsenoside F11) by their fragmentation patterns .
  • Collision Energy Optimization : CID voltage and charge state influence fragmentation efficiency, as shown in oligonucleotide studies (). Similar principles apply to small-molecule characterization.

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